N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core linked to a 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety.
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-13-20(31-23-26-17(12-27(13)23)15-7-9-16(24)10-8-15)11-25-22(28)21-14(2)29-18-5-3-4-6-19(18)30-21/h3-10,12,14,21H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCRDYFZDWHYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. They have been used to develop drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.
Mode of Action
For instance, they can act as agonists, antagonists, or inhibitors, depending on the specific derivative and target.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or modulate immune responses.
Pharmacokinetics
Some are well absorbed and distributed throughout the body, while others are metabolized quickly and excreted.
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that exhibits significant biological activity. The structure integrates various functional groups that enhance its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The presence of a fluorophenyl group , methylimidazo group , and thiazolyl group suggests diverse biological interactions.
This compound functions primarily through its interaction with specific biological targets such as enzymes and receptors involved in cellular processes. Its thiazole derivative nature indicates potential activities against various pathogens, including bacteria and fungi.
Biological Activities
The biological activities associated with this compound include:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative properties against various cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazole have demonstrated IC50 values in the submicromolar range against murine leukemia and human carcinoma cells .
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit antibacterial and antifungal properties, making them promising candidates for treating infections .
- Cytotoxicity : Preliminary evaluations suggest low cytotoxicity against normal cell lines while maintaining efficacy against cancer cells .
In Vitro Studies
Research has shown that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) with IC50 values as low as 2.32 µM .
Case Studies
- Antitubercular Activity :
- Cytotoxicity Evaluation :
Data Table: Biological Activity Summary
Pharmacokinetics
The pharmacokinetic profile suggests that thiazole derivatives have moderate solubility in organic solvents and are slightly soluble in water. This affects their bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations :
- Substituent Effects : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl in the target compound and ’s benzo[d]thiazole) is a common strategy to enhance binding affinity to biological targets .
- Core Heterocycle Impact : Imidazo-thiazole derivatives (e.g., ) exhibit stronger antimicrobial activity compared to benzothiazoles, likely due to increased planarity and π-π stacking interactions .
Activity Profiles of Analogous Compounds
Antimicrobial Activity:
- Compound 4d (N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) showed potent antibacterial activity with MIC values of 10.7–21.4 μmol mL⁻¹×10⁻² and MBC values of 21.4–40.2 μmol mL⁻¹×10⁻² against pathogens like Staphylococcus aureus and Escherichia coli .
- 4p and 3h (benzothiazole acetamides) demonstrated antifungal activity against Candida albicans and Aspergillus niger, suggesting the acetamide group enhances fungal membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
